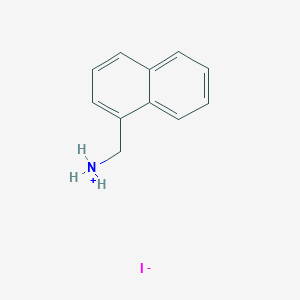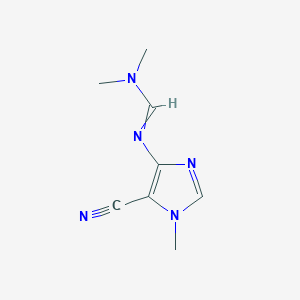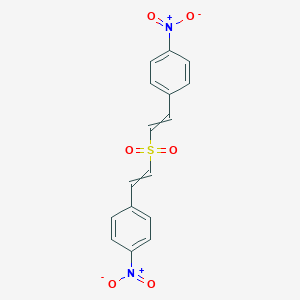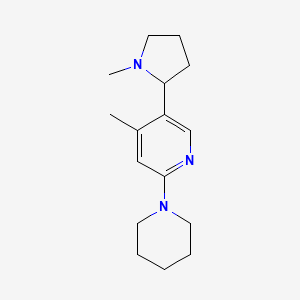
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the imidazolium family. Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and methyl groups, and an iodide counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with ethyl iodide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 1,2-dimethylimidazole and ethyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture and precipitating the iodide salt. The solid is then filtered and washed with a suitable solvent, such as diethyl ether, to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under suitable conditions.
Oxidation: The imidazole ring can be oxidized to form imidazolium salts with different counterions.
Reduction: The compound can be reduced to form imidazole derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium chloride or bromide.
Oxidation: Formation of imidazolium salts with different counterions.
Reduction: Formation of imidazole derivatives with different substitution patterns.
科学的研究の応用
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on biomolecules, leading to the disruption of cellular processes. The iodide ion can also participate in redox reactions, further contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-ethyl-3-methylimidazolium iodide: Similar structure but with a different substitution pattern.
1,2-dimethyl-3-propylimidazolium iodide: Similar structure but with a propyl group instead of an ethyl group.
1,3-dimethylimidazolium iodide: Lacks the ethyl group, leading to different chemical properties.
Uniqueness
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H15IN2 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
3-ethyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C7H14N2.HI/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H |
InChIキー |
ZCVLMQINUCAHNR-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C[NH+](C1C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)



![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)
![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)


![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)
